molecular formula C19H12O3 B8470476 7-Hydroxy-4-(naphthalen-2-yl)-2H-1-benzopyran-2-one CAS No. 62550-66-7

7-Hydroxy-4-(naphthalen-2-yl)-2H-1-benzopyran-2-one

Cat. No. B8470476
Key on ui cas rn: 62550-66-7
M. Wt: 288.3 g/mol
InChI Key: NGKCSXNZJUEQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04148909

Procedure details

A mixture of resorcinol (11.0 g, 0.1 mole) and ethyl 2-naphthoylacetate (24.2 g, 0.1 mole) in concentrated sulphuric acid (50 ml) was stirred at room temperature for 5 days then poured into water to give a yellow gum. The gum was washed several times with water then dissolved in ethanol and diluted with water to give 7-hydroxy-4-(2-naphthyl)coumarin as a fine pale brown precipitate in 26% yield.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][C:10]=1[C:19]([CH2:21][C:22](OCC)=[O:23])=O.O>S(=O)(=O)(O)O>[OH:2][C:1]1[CH:3]=[C:4]2[C:6]([C:19]([C:10]3[CH:11]=[CH:12][C:13]4[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=4)[CH:9]=3)=[CH:21][C:22](=[O:23])[O:5]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
24.2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow gum
WASH
Type
WASH
Details
The gum was washed several times with water
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in ethanol
ADDITION
Type
ADDITION
Details
diluted with water

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
OC1=CC=C2C(=CC(OC2=C1)=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.